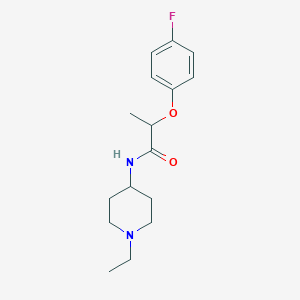

![molecular formula C18H21Cl2NO2S B4614681 4-sec-butyl-N-[1-(2,4-dichlorophenyl)ethyl]benzenesulfonamide](/img/structure/B4614681.png)

4-sec-butyl-N-[1-(2,4-dichlorophenyl)ethyl]benzenesulfonamide

Overview

Description

The compound falls within a class of benzenesulfonamide derivatives, which have been extensively explored for their potential in medicinal applications due to their diverse biological activities. The detailed synthesis and analysis of such compounds provide insights into their structural, physical, and chemical characteristics.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves reactions between sulfonyl chloride and amines in the presence of basic aqueous media. For instance, N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide were synthesized through the reaction of 4-chlorobenzenesulfonyl chloride with dimethyl substituted phenyl amine, demonstrating the versatility of synthetic routes available for such compounds (Aziz‐ur‐Rehman et al., 2014).

Molecular Structure Analysis

The molecular structures of benzenesulfonamide derivatives are characterized by extensive intra- and intermolecular hydrogen bonds. These bonds play a crucial role in stabilizing the molecular structure, as seen in compounds like 2-[N-(2-chlorophenyl)carbamoyl]benzenesulfonamide and its analogs. Such interactions often result in the formation of polymeric chains and contribute to the compound's stability and potential bioactivity (W. Siddiqui et al., 2008).

Chemical Reactions and Properties

Benzenesulfonamide derivatives undergo various chemical reactions, including interactions with electrophiles and bases, to produce targeted compounds with specific functional groups. These reactions are crucial for tailoring the compounds for desired activities and properties. The synthesized compounds exhibit moderate to good activities against Gram-negative & Gram-positive bacteria, showcasing their chemical reactivity and potential as bioactive agents (Aziz‐ur‐Rehman et al., 2014).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, such as solubility, are influenced by their molecular structure and intermolecular interactions. For example, the solubility of benzenesulfonamide (BSA) in various solvents has been studied, providing essential data for the development of separation and reaction processes for these compounds (Yajun Li et al., 2019).

Scientific Research Applications

Synthesis and Inhibition Studies

4-sec-butyl-N-[1-(2,4-dichlorophenyl)ethyl]benzenesulfonamide, due to its structural complexity, plays a significant role in various synthetic and inhibitory studies within the field of medicinal chemistry. Research has been focused on exploring its potential as a core structure for synthesizing derivatives with enhanced biological activities. For instance, studies on synthesizing sulfonamide derivatives, including 4-(2-substituted hydrazinyl)benzenesulfonamides, have been conducted to evaluate their inhibitory effects on carbonic anhydrases, enzymes crucial for maintaining pH balance in tissues and organs. These derivatives have shown potent inhibitory effects, indicating the potential therapeutic applications of 4-sec-butyl-N-[1-(2,4-dichlorophenyl)ethyl]benzenesulfonamide related compounds in treating conditions like glaucoma, epilepsy, and mountain sickness (H. Gul et al., 2016).

Antioxidant and Enzyme Inhibition Potential

Compounds derived from 4-sec-butyl-N-[1-(2,4-dichlorophenyl)ethyl]benzenesulfonamide have been investigated for their antioxidant properties and their ability to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase. These enzymes are associated with neurodegenerative diseases such as Alzheimer's. Sulfonamide hybrid Schiff bases, for example, have shown significant inhibition against these enzymes, along with notable antioxidant activity, suggesting their potential in developing treatments for neurodegenerative conditions (N. Kausar et al., 2019).

Catalytic Activity and Asymmetric Reactions

Derivatives of 4-sec-butyl-N-[1-(2,4-dichlorophenyl)ethyl]benzenesulfonamide have also been explored for their catalytic activities, particularly in asymmetric reactions which are fundamental in producing enantiomerically pure pharmaceuticals. Studies involving cinchonidinium salts derived from 4-(bromomethyl)benzenesulfonamides, for example, have demonstrated high enantioselective catalytic activity in asymmetric benzylation reactions, highlighting the compound's utility in synthesizing key intermediates for drugs like HIV protease inhibitors (S. Itsuno et al., 2014).

properties

IUPAC Name |

4-butan-2-yl-N-[1-(2,4-dichlorophenyl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21Cl2NO2S/c1-4-12(2)14-5-8-16(9-6-14)24(22,23)21-13(3)17-10-7-15(19)11-18(17)20/h5-13,21H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXPSJRYKMPYKGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC(C)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

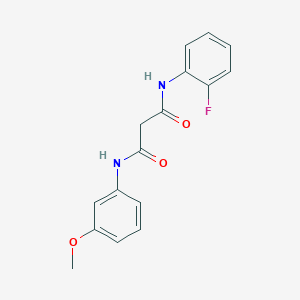

![3-[(4-ethoxyphenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4614607.png)

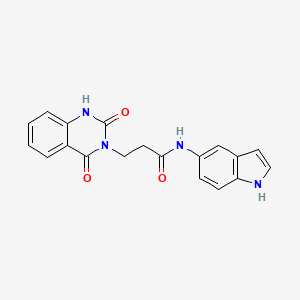

![2-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4614620.png)

![2-[4-(2-furylmethyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B4614628.png)

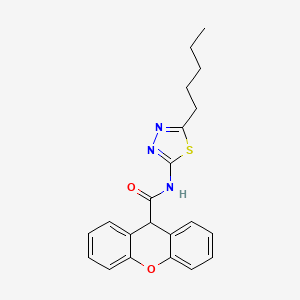

![ethyl 4-[7-(4-nitrobenzylidene)-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate](/img/structure/B4614651.png)

![1-(2-furoyl)-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B4614658.png)

![N-isopropyl-2-({2-[(methylsulfonyl)(phenyl)amino]butanoyl}amino)benzamide](/img/structure/B4614667.png)

![3-(2-fluorobenzyl)-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4614674.png)

![2-{[(4-fluorobenzyl)thio]acetyl}-N-(3-fluorophenyl)hydrazinecarbothioamide](/img/structure/B4614676.png)

![8-{[4-(4-fluorophenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4614686.png)

![{4-bromo-2-[2-cyano-2-(3,4-dichlorophenyl)vinyl]phenoxy}acetic acid](/img/structure/B4614693.png)